3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products
Scientific Research Applications
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a non-steroidal anti-androgen for the treatment of prostate cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic properties.
Biological Studies: It is used in studies exploring the interactions of trifluoromethylated compounds with biological targets.
Mechanism of Action
The mechanism of action of 3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets:
Androgen Receptor Antagonism: In medicinal chemistry, it acts as an antagonist to the androgen receptor, inhibiting the receptor’s activation and thereby reducing the growth of androgen-dependent cancer cells.
Pathways Involved: The compound interferes with the androgen receptor signaling pathway, which is crucial for the proliferation of prostate cancer cells.
Comparison with Similar Compounds
Similar Compounds
Flutamide: A non-steroidal anti-androgen used in the treatment of prostate cancer.
Bicalutamide: Another non-steroidal anti-androgen with a similar mechanism of action.
Uniqueness
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to the androgen receptor compared to other non-steroidal anti-androgens .
Properties
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO5S/c13-12(14,15)7-5-6(1-2-8(7)16(19)20)21-9-3-4-22-10(9)11(17)18/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBDTGQHZRFNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(SC=C2)C(=O)O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.